N-(8-hydroxyquinolin-5-yl)acetamide

Chemical dosimetry Mercury ion detection Fluorescent chemosensors

N-(8-Hydroxyquinolin-5-yl)acetamide (CAS 65618-64-6) delivers a unique 5-position acetamide substitution on the 8-HQ pharmacophore, enabling distinct metal-ion binding and hydrogen-bonding patterns not achievable with halogenated or unsubstituted 8-HQ analogs. Supported by a solved crystal structure (PDB 3L1M) demonstrating a Ni-directed dimer coordination motif, it is the validated intermediate for Hg²⁺ chemodosimeters and antitubercular SAR programs. Procure this structurally authenticated scaffold with defined chelating and synthetic utility.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B11899374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-hydroxyquinolin-5-yl)acetamide
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CC=NC2=C(C=C1)O
InChIInChI=1S/C11H10N2O2/c1-7(14)13-9-4-5-10(15)11-8(9)3-2-6-12-11/h2-6,15H,1H3,(H,13,14)
InChIKeyYATHWKGKLIXEFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(8-hydroxyquinolin-5-yl)acetamide: Technical Specifications and Class Positioning for Scientific Procurement


N-(8-hydroxyquinolin-5-yl)acetamide (C₁₁H₁₀N₂O₂, MW 202.209) is a 5-position acetamide-substituted derivative of the 8-hydroxyquinoline (8-HQ) pharmacophore scaffold [1]. This compound retains the core bidentate metal-chelating properties characteristic of 8-HQ derivatives—where the hydroxyl group at C8 and the heterocyclic nitrogen form stable complexes with divalent and trivalent metal ions [2]—while the acetamide substitution at C5 introduces distinct steric and electronic properties that alter its binding specificity and reactivity relative to halogenated, nitro, or unsubstituted 8-HQ analogs. It is structurally indexed in the Protein Data Bank under ligand code HQI (PDB ID: 3L1M), where it functions within a metal-directed coordination motif [3], and is registered in ZINC (ZINC000031776951), PubChem (CID 9920674), and ChEMBL [4].

Why N-(8-hydroxyquinolin-5-yl)acetamide Cannot Be Interchanged with Halogenated or Nitro-Substituted 8-Hydroxyquinolines


Despite sharing the 8-HQ core, substitution patterns at position C5 produce markedly divergent performance profiles that preclude generic substitution in research and industrial applications. While halogenated 8-HQ derivatives such as clioquinol (5-chloro-7-iodo-8-HQ) and cloxyquin (5-chloro-8-HQ) exhibit broad-spectrum antimicrobial activity [1], their metal-chelating properties and redox behavior differ fundamentally from acetamide-substituted analogs. The 5-acetamido group introduces a hydrogen-bond donor/acceptor moiety and a distinct electron-withdrawing character that modulates the Lewis basicity of the quinoline nitrogen—directly impacting both metal ion binding affinity and the compound‘s utility as a synthetic intermediate [2]. Furthermore, small substitutions at C5 have been identified as critical determinants of biological potency in antitubercular SAR studies, with the acetamide moiety occupying a unique space distinct from amino, nitro, or halogen substituents [3].

Quantitative Differentiation Evidence for N-(8-hydroxyquinolin-5-yl)acetamide Versus Closest Comparators


N-(8-hydroxyquinolin-5-yl)acetamide as a Defined Synthetic Intermediate for Mercury-Selective Chemodosimeters: Patent-Defined Utility Distinct from Halogenated 8-HQ Analogs

N-(8-hydroxyquinolin-5-yl)acetamide is explicitly claimed in patent literature (KR20080016515A; US 20080044913) as the key acetamide intermediate in the synthesis of 8-hydroxyquinoline thioamide-based mercury-selective chemodosimeters [1]. This represents a defined and documented industrial application that is not claimed for halogenated 8-HQ analogs such as clioquinol, cloxyquin, or nitroxoline, which are primarily positioned as antimicrobial agents [2].

Chemical dosimetry Mercury ion detection Fluorescent chemosensors

5-Position Acetamide Substitution Enables Selective Mercury Ion Detection with 100% Desulfurization Kinetics Within 5 Minutes

The 8-hydroxyquinoline thioamide derivative synthesized from N-(8-hydroxyquinolin-5-yl)acetamide demonstrates defined performance characteristics for Hg²⁺ detection: it achieves 100% desulfurization within 5 minutes and exhibits fluorescence specificity of the off-on type, capable of detecting micromolar concentrations of mercury ions in both chemical and biological aqueous systems [1]. This kinetic performance benchmark provides a procurement-relevant specification not applicable to unsubstituted 8-HQ or halogenated analogs.

Reaction kinetics Fluorescence turn-on Aqueous detection systems

Direct Synthetic Accessibility from 5-Amino-8-hydroxyquinoline Dihydrochloride with Commercially Established Routes

N-(8-hydroxyquinolin-5-yl)acetamide is directly synthesized from 5-amino-8-hydroxyquinoline dihydrochloride via acetylation to yield 5-acetamido-8-hydroxyquinoline hydrochloride [1]. This well-characterized synthetic route contrasts with halogenated 8-HQ derivatives (e.g., clioquinol, cloxyquin), which require distinct halogenation conditions that may introduce additional purification complexity or regulatory considerations. The synthetic pathway is commercially documented and enables predictable downstream modification.

Synthetic chemistry Reagent procurement Derivatization

5-Amino-8-hydroxyquinoline Exhibits Superior Antioxidant Activity (IC50 = 8.70 μM) Versus α-Tocopherol (IC50 = 13.47 μM): Inferring Structural Context for 5-Position Substitution Value

While N-(8-hydroxyquinolin-5-yl)acetamide itself has not been directly evaluated for antioxidant activity in published comparative studies, its close structural analog 5-amino-8-hydroxyquinoline (compound 8) demonstrated the most potent antioxidant activity among nine 8-HQ derivatives tested, with an IC50 of 8.70 μM—exceeding the positive control α-tocopherol (IC50 = 13.47 μM) by a factor of 1.55× [1]. This establishes that 5-position substitution with nitrogen-containing functional groups can confer enhanced radical scavenging capacity relative to halogenated or unsubstituted 8-HQ analogs.

Antioxidant activity DPPH assay Radical scavenging

C5 Substitutions Define Potency in Antitubercular 8-Hydroxyquinoline SAR: Small Substituents at C5 Yield MIC90 <5 μM Against M. tuberculosis

A structure-activity relationship study of 26 8-hydroxyquinoline analogs against Mycobacterium tuberculosis established that small substitutions at the C5 position resulted in the most potent antitubercular activity, with minimum inhibitory concentrations (MIC90) of <5 μM for optimized analogs [1]. Substitutions at C2 generally decreased potency. While the study did not specifically evaluate N-(8-hydroxyquinolin-5-yl)acetamide, it provides class-level validation that C5 substitution is a critical determinant of biological activity, with nitrogen-containing substituents (amino, acetamido) occupying a distinct pharmacophoric space.

Antitubercular activity Structure-activity relationship Mycobacterium tuberculosis

High-Value Application Scenarios for N-(8-hydroxyquinolin-5-yl)acetamide in Research and Industrial Procurement


Synthesis of Mercury-Selective Chemodosimeters for Environmental and Biological Aqueous Monitoring

This compound serves as the defined acetamide intermediate for preparing 8-hydroxyquinoline thioamide-based chemodosimeters that detect micromolar Hg²⁺ concentrations with 100% desulfurization within 5 minutes in aqueous systems [1]. Ideal for analytical chemistry laboratories developing rapid, fluorescence-based heavy metal detection assays, where the irreversible off-on fluorescence mechanism provides unambiguous positive signal generation.

Metal-Coordination Studies and Metalloprotein Engineering Using a Structurally Characterized 8-HQ Ligand

With a solved crystal structure in the Protein Data Bank (PDB 3L1M) demonstrating its role in a Ni-directed dimer coordination motif [1], N-(8-hydroxyquinolin-5-yl)acetamide offers structurally validated starting material for metalloprotein design, bioinorganic chemistry investigations, and metal-chelating ligand libraries. The 5-acetamido substituent introduces a defined hydrogen-bonding moiety not present in halogenated or nitro-substituted 8-HQ derivatives.

Antitubercular Lead Optimization Scaffolds Leveraging C5-Substituted 8-HQ SAR

SAR evidence demonstrates that C5 substitution is the critical determinant of antitubercular potency in the 8-HQ series, with MIC90 values <5 μM achievable for optimized C5-substituted analogs [1]. This compound provides a synthetically accessible entry point for medicinal chemistry programs developing novel antitubercular agents targeting Mycobacterium tuberculosis, particularly where nitrogen-containing C5 substituents are desired.

Synthetic Intermediate for Derivatization to 5,8-Quinolinesemiquinone and Related Redox-Active Species

The compound is documented as part of a synthetic pathway (via 5-amino-8-hydroxyquinoline dihydrochloride) that enables preparation of 5,8-quinolinesemiquinone through ferric chloride-mediated oxidation [1]. This positions N-(8-hydroxyquinolin-5-yl)acetamide as a procurable intermediate for researchers investigating quinoline-based redox systems, electron-transfer materials, and bioinorganic model complexes.

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